molecular formula C14H12INOS B3600341 2-iodo-N-[2-(methylthio)phenyl]benzamide

2-iodo-N-[2-(methylthio)phenyl]benzamide

Cat. No.: B3600341
M. Wt: 369.22 g/mol
InChI Key: CTUACNARBLGFTG-UHFFFAOYSA-N
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Description

“2-iodo-N-[2-(methylthio)phenyl]benzamide” is a chemical compound with the linear formula C13H10INO . It is a type of aromatic amide, which can be found in a wide range of aromatic molecules and serve as intermediates in the production of many pharmaceutical compounds .


Molecular Structure Analysis

In the crystal structure of similar compounds, N—H O and hydrogen bonds form two sets of closed rings, generating dimers and tetramers . These combine with C—I (ring) halogen bonds to form sheets of molecules .

Scientific Research Applications

Synthesis and Antipathogenic Activity

  • Synthesis and Spectroscopic Properties : A study by Limban et al. (2011) described the synthesis of acylthioureas, including derivatives similar to 2-iodo-N-[2-(methylthio)phenyl]benzamide. These compounds were characterized and tested for interaction with bacterial cells, demonstrating potential as novel anti-microbial agents with antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).

  • Antimicrobial Properties : Another study by Limban et al. (2011) explored new acylthiourea derivatives for antimicrobial properties. These compounds, including 2-iodo derivatives, showed activity at low concentrations against Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential in antimicrobial applications (Limban et al., 2011).

Chemical Synthesis Techniques

  • Iodocyclization Method : A selective method for synthesizing 3-iodo-1,5-benzothiazepin-4-ones through iodocyclization of compounds related to this compound was developed, offering a pathway to novel chemical structures (Jiang, Zhang, & Li, 2009).

  • Framework Structures in Isomeric Compounds : A study by Wardell et al. (2005) contrasted the framework structures in isomeric compounds similar to this compound, revealing insights into the structural properties and interactions in such compounds (Wardell et al., 2005).

Catalysis and Chemical Reactions

  • Copper-catalysed Intramolecular O-arylation : A method for efficiently synthesizing benzoxazoles from compounds including N-(2-iodo-phenyl)benzamides was developed, utilizing copper-catalyzed intramolecular coupling cyclization reactions. This presents a novel approach to benzoxazole synthesis (Wu et al., 2014).

  • Methylation of C-H Bonds : Research by Uemura et al. (2016) demonstrated methylation of C-H bonds using benzamides and phenyltrimethylammonium salts. This study provides insights into functional group compatibility and broadens the scope of chemical transformations (Uemura, Yamaguchi, & Chatani, 2016).

Crystal Structures and Physical Properties

  • Crystal Structures of Analogous Compounds : The crystal structures of similar compounds were reported, providing valuable information on molecular conformations and interactions, relevant to the understanding of this compound (Suchetan et al., 2016).

Radioactive Labeling and Imaging Studies

  • Radioiodinated Benzamide Derivatives : A study focused on radioiodinated benzamide derivatives for melanoma imaging, providing insights into structure-affinity relationships and intracellular localization. This indicates potential applications in imaging and therapy (Eisenhut et al., 2000).

Properties

IUPAC Name

2-iodo-N-(2-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INOS/c1-18-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUACNARBLGFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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